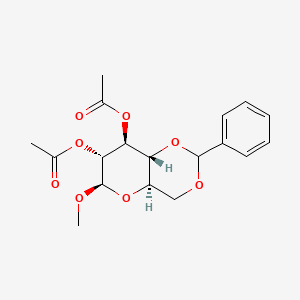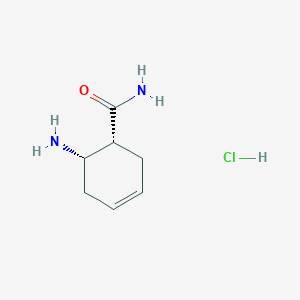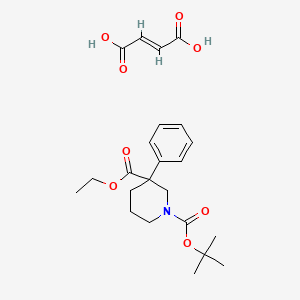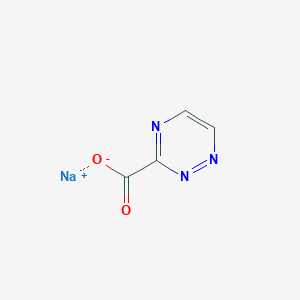
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside
Descripción general
Descripción
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C18H22O8 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis 1-O-Methyl-4-O,6-O-benzylidene-beta-D-glucopyranose 2,3-diacetate serves as a key intermediate and structural component in various chemical syntheses and crystal structure analyses. For instance, it has been involved in the synthesis of furanose-free D-Fucose Per-O-Acetates, providing insights into the molecular structures of related compounds (Shu-jie Hou & P. Kováč, 2008). Furthermore, the crystal structure of a similar compound, 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, was studied, showcasing the significance of 4,6-O-benzylidene-glucopyranose moieties and their protection by glycosidic bonding (M. Brito-Arias et al., 2009).
Biological and Pharmaceutical Research Although not directly related to the specific compound , similar compounds have been used in biological and pharmaceutical contexts. For example, derivates of glucopyranose have been used in the synthesis of complex structures like chondroitin 6-sulfate trisaccharide methyl glycoside, highlighting the importance of protecting groups and stereocontrol in glycosylation reactions (F. Bélot & J. Jacquinet, 2000). Additionally, the syntheses of certain hexopyranosides and their application as ligands in half-sandwich metal complexes have been reported, providing insights into diastereoselectivity and potential applications in antitumor activity (Matthias Böge et al., 2015).
Chemical Synthesis and Methodology The compound and its derivatives are pivotal in various synthetic methodologies. For instance, methods involving regioselective deoxygenation and the synthesis of dideoxypyranoses and their azido (amino) analogs have been explored, showcasing the utility of the compound in complex sugar synthesis (C. Chang et al., 2001). Moreover, the use of a 3-O-allyl group as a protective group for ring-opening polymerization of alpha-D-glucopyranose 1,2,4-orthopivalate derivatives has been studied, indicating its role in yielding stereoregular polysaccharides (Makoto Karakawa et al., 2002).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that this compound is an important intermediate for the preparation of different sugars .
Mode of Action
It is known to be used as an intermediate in the synthesis of various sugars
Biochemical Pathways
Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may play a role in carbohydrate metabolism.
Result of Action
Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may have an impact on the synthesis of these sugars.
Action Environment
It is known that the compound is stable at room temperature in continental us .
Propiedades
IUPAC Name |
[(4aR,6R,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXXIQSHLLVPF-KHVLVAFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)

![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)
![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![methyl 2-[4-[[(Z)-1-chloroethylideneamino]oxycarbonyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)
![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)
![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)


